

RET fusion positive NSCLC thyroid cancer prevalence

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Selpercatinib

CAS No.: 2152628-33-4

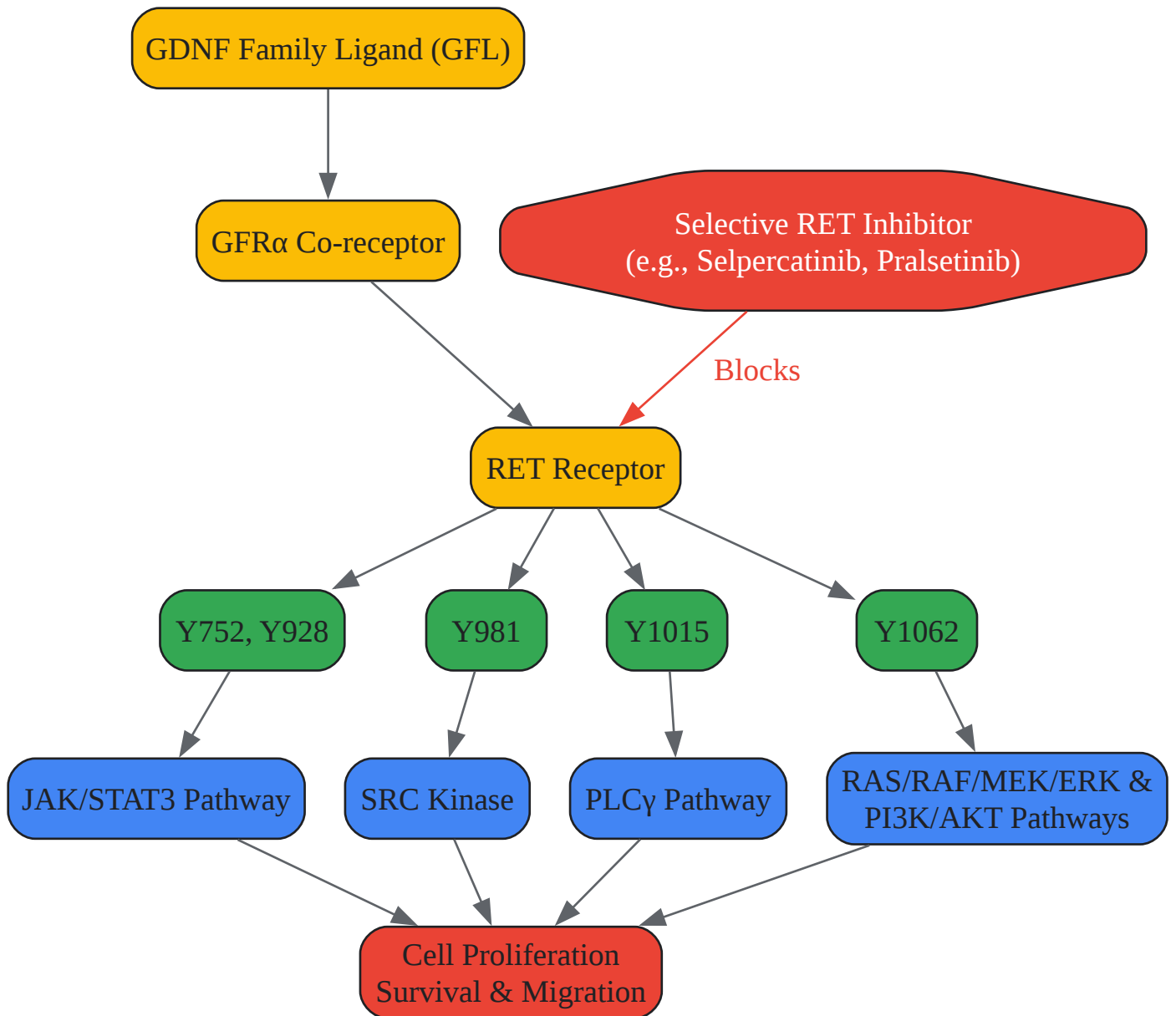
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Molecular Biology of RET Signaling

The RET proto-oncogene encodes a receptor tyrosine kinase. Oncogenic **RET fusions are the primary alteration in NSCLC**, creating chimeric proteins that constitutively activate the RET kinase domain without ligand binding, leading to uncontrolled cell growth and survival [1] [2].

The diagram below illustrates the canonical RET signaling pathway and how targeted inhibitors work.



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RET signaling pathway and inhibitor mechanism. GDNF/GFR α binding induces RET dimerization and autophosphorylation at tyrosine residues (Y), recruiting adaptor proteins to activate downstream oncogenic pathways. Selective RET inhibitors bind the kinase domain to block signaling.

Current Therapeutic Landscape & Clinical Data

Selective RET inhibitors are the preferred first-line therapy for metastatic *RET*-fusion-positive NSCLC and are also approved for *RET*-altered thyroid cancers [2] [3]. The following table summarizes key efficacy data for these agents.

Therapeutic Agent	Study / Phase	Patient Population	Overall Response Rate (ORR)	Key CNS Activity Notes
Selpercatinib	Approved based on LIBRETTO-001 [3]	<i>RET</i> -fusion+ NSCLC	High activity cited [3]	Active against brain metastases [3]
Pralsetinib	ARROW (Phase 1/2) [4]	<i>RET</i> -fusion+ NSCLC (n=281)	70% [4]	Data supports CNS activity [3]
EP0031 (next-gen)	Phase 1 [4]	SRI-pretreated NSCLC (n=14)	42% [4]	Complete resolution in several pts [4]
BYS10	Phase I/II [4]	<i>RET</i> -fusion+ NSCLC (n=30)	60% [4]	One intracranial complete response [4]
BOS172738	Phase I [5]	<i>RET</i> -fusion+ NSCLC	28% [5]	Activity in pts with brain metastases [5]

Recommended Experimental & Diagnostic Protocols

Detection of RET Fusions

- **Recommended Method:** **RNA-based Next-Generation Sequencing (NGS)** is the first choice for its high sensitivity, specificity, and ability to identify unknown fusion partners [2].
- **Alternative Methods:** DNA-based NGS, fluorescence in situ hybridization (FISH), and reverse transcription polymerase chain reaction (RT-PCR) can be used, but with limitations in detecting novel fusions or requiring preselected primers [2].
- **Sample Type:** Testing can be performed on tumor tissue or via liquid biopsy using circulating tumor DNA (ctDNA), with the latter being less invasive but potentially less sensitive in cases of low disease burden [2].

Preclinical Functional Validation

For characterizing novel *RET* fusions (e.g., *DCTN1-RET*), a standard workflow involves [6]:

- **Generation of Expression Constructs:** Clone the identified fusion cDNA into mammalian expression vectors.
- **Site-Directed Mutagenesis:** Create deletion mutants (e.g., lacking the coiled-coil domain) to probe the mechanism of dimerization and activation.
- **Cell-Based Assays:**
 - **Immunoblotting:** Analyze phosphorylation of RET and key downstream effectors (ERK, AKT) in stable cell lines to confirm pathway activation.
 - **Native PAGE:** Assess ligand-independent dimerization capacity of the fusion protein.
 - **Proliferation Assays:** Measure the dependency of cell growth on the RET fusion and its sensitivity to RET inhibitors (e.g., G150 determination).

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To cite this document: Smolecule. [RET fusion positive NSCLC thyroid cancer prevalence].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b542954#ret-fusion-positive-nsclc-thyroid-cancer-prevalence>]

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